molecular formula C6H11BrMgO2 B1591054 (1,3-Dioxan-2-ylethyl)magnesium bromide CAS No. 480438-44-6

(1,3-Dioxan-2-ylethyl)magnesium bromide

Cat. No.: B1591054
CAS No.: 480438-44-6
M. Wt: 219.36 g/mol
InChI Key: SWTDOBDFYXFIPN-UHFFFAOYSA-M
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Description

(1,3-Dioxan-2-ylethyl)magnesium bromide is a Grignard reagent, which is a class of organomagnesium compounds widely used in organic synthesis. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules. The molecular formula of this compound is C6H11BrMgO2, and it is typically available as a solution in tetrahydrofuran (THF) .

Scientific Research Applications

(1,3-Dioxan-2-ylethyl)magnesium bromide has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: (1,3-Dioxan-2-ylethyl)magnesium bromide is prepared through the reaction of 2-(2-bromoethyl)-1,3-dioxane with magnesium metal in an anhydrous solvent such as THF. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

C6H11BrO2+MgC6H11BrMgO2\text{C}_6\text{H}_{11}\text{BrO}_2 + \text{Mg} \rightarrow \text{C}_6\text{H}_{11}\text{BrMgO}_2 C6​H11​BrO2​+Mg→C6​H11​BrMgO2​

Industrial Production Methods: In an industrial setting, the preparation of this compound involves large-scale reactors equipped with efficient stirring and temperature control systems. The process ensures the complete reaction of the starting materials and the formation of a high-purity product. The reaction mixture is typically filtered to remove any unreacted magnesium and other impurities, followed by distillation to obtain the desired concentration of the Grignard reagent in THF .

Chemical Reactions Analysis

Types of Reactions: (1,3-Dioxan-2-ylethyl)magnesium bromide primarily undergoes nucleophilic addition reactions, where the carbon-magnesium bond acts as a nucleophile. Some common reactions include:

    Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

    Formation of Enamides: Used in Grignard addition-acylation methods to prepare enamides.

    Preparation of Trisubstituted Allenes: Reacts with propargylic ammonium salts to form trisubstituted allenes.

Common Reagents and Conditions:

    Solvent: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the Grignard reagent.

    Temperature: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.

    Inert Atmosphere: Nitrogen or argon is used to prevent the reagent from reacting with moisture or oxygen.

Major Products:

Comparison with Similar Compounds

    (1,3-Dioxolan-2-ylmethyl)magnesium bromide: Another Grignard reagent with a similar structure but a different ring size.

    Methylmagnesium bromide: A simpler Grignard reagent used for similar nucleophilic addition reactions.

    Ethylmagnesium bromide: Another common Grignard reagent with a different alkyl group.

Uniqueness: (1,3-Dioxan-2-ylethyl)magnesium bromide is unique due to its specific ring structure, which imparts different reactivity and selectivity compared to other Grignard reagents. This makes it particularly useful in the synthesis of certain complex molecules where other Grignard reagents may not be as effective .

Properties

IUPAC Name

magnesium;2-ethyl-1,3-dioxane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O2.BrH.Mg/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTDOBDFYXFIPN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1OCCCO1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452623
Record name (1,3-Dioxan-2-ylethyl)magnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-44-6
Record name (1,3-Dioxan-2-ylethyl)magnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-Dioxan-2-ylethyl)magnesium bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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